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Compound of Interest

Compound Name: Canagliflozin

Cat. No.: B606465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the off-target effects of

canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The protocols detailed

below focus on key cellular pathways affected by canagliflozin independent of its primary

SGLT2 inhibition, particularly its effects on mitochondrial function and AMP-activated protein

kinase (AMPK) signaling.

Introduction to Canagliflozin's Off-Target Effects
Canagliflozin has demonstrated cardiovascular benefits that may extend beyond its glucose-

lowering effects.[1][2][3][4] A growing body of evidence suggests that these benefits are, in part,

due to off-target effects on fundamental cellular processes. Unlike other SGLT2 inhibitors such

as dapagliflozin and empagliflozin, canagliflozin has been shown to directly inhibit

mitochondrial complex I of the electron transport chain.[5][6][7][8][9][10][11][12] This inhibition

leads to a decrease in cellular ATP production and a subsequent increase in the AMP/ATP

ratio, a key activator of AMP-activated protein kinase (AMPK).[10][12][13][14] The activation of

AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream

effects, including the inhibition of anabolic pathways like lipogenesis and the modulation of

various signaling pathways involved in inflammation, apoptosis, and cellular proliferation.[6][15]

[16] Additionally, some studies have reported that canagliflozin can inhibit glutamate

dehydrogenase (GDH) and affect the function of other cellular transporters like the Na+/H+

exchanger 3 (NHE3).[7][8][9][17]
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These off-target effects have significant implications, with studies demonstrating

canagliflozin's ability to reduce the proliferation of cancer cells[5][6][10][15], modulate immune

cell function[17][18][19][20], and exert protective effects on cardiac cells.[1][16] The following

protocols are designed to enable researchers to investigate these off-target mechanisms in a

controlled laboratory setting.

Experimental Protocols
Assessment of Mitochondrial Respiration
This protocol utilizes extracellular flux analysis to measure the oxygen consumption rate

(OCR), providing a real-time assessment of mitochondrial respiration in response to

canagliflozin.

Objective: To determine the effect of canagliflozin on mitochondrial respiration.

Materials:

Cell line of interest (e.g., prostate cancer cell line PC3, human embryonic kidney cell line

HEK293, or cardiomyocyte cell line H9C2)

Canagliflozin (and other SGLT2 inhibitors like dapagliflozin as controls)

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Cell culture plates compatible with the extracellular flux analyzer

Procedure:

Cell Seeding: Seed the cells in a compatible microplate at a predetermined optimal density

and allow them to adhere overnight.

Drug Treatment: On the day of the assay, replace the culture medium with the assay medium

containing the desired concentrations of canagliflozin or control compounds. Incubate for
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the desired treatment period (e.g., 3 hours).[6]

Assay Preparation: Prepare the mitochondrial stress test compounds in the assay medium.

Load the sensor cartridge with these compounds.

Extracellular Flux Analysis: Place the cell plate in the extracellular flux analyzer and initiate

the mitochondrial stress test protocol. This involves sequential injections of:

Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and

allows for the measurement of maximal respiration.

Rotenone/Antimycin A: Inhibit complex I and III, respectively, shutting down mitochondrial

respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

Data Analysis: Normalize the OCR data to the cell number. Calculate the basal respiration,

ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation:

Treatment
Group

Basal
Respiration
(pmol
O2/min/cell)

ATP-linked
Respiration
(pmol
O2/min/cell)

Maximal
Respiration
(pmol
O2/min/cell)

Spare
Respiratory
Capacity (%)

Vehicle Control

Canagliflozin (10

µM)

Canagliflozin (30

µM)

Dapagliflozin (30

µM)

Measurement of Cellular ATP Levels
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This protocol describes the use of a luciferase-based assay to quantify intracellular ATP levels

following treatment with canagliflozin.

Objective: To assess the impact of canagliflozin on cellular ATP production.

Materials:

Cell line of interest

Canagliflozin

ATP assay kit (luciferase-based)

Luminometer

Opaque-walled multi-well plates

Procedure:

Cell Culture and Treatment: Seed cells in an opaque-walled multi-well plate and treat with

canagliflozin or vehicle control for the desired duration.

Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to

release intracellular ATP.

Luciferase Reaction: Add the luciferase reagent to the cell lysates. This enzyme catalyzes

the oxidation of luciferin in the presence of ATP, producing light.

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

The light intensity is directly proportional to the ATP concentration.

Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the

ATP concentration in the samples based on the standard curve and normalize to the protein

concentration of the cell lysate.

Data Presentation:
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Treatment Group Cellular ATP (nmol/mg protein)

Vehicle Control

Canagliflozin (10 µM)

Canagliflozin (30 µM)

Western Blot Analysis of AMPK Activation
This protocol details the immunodetection of phosphorylated AMPK and its downstream target,

acetyl-CoA carboxylase (ACC), to confirm the activation of the AMPK signaling pathway.

Objective: To determine if canagliflozin treatment leads to the activation of AMPK.

Materials:

Cell line of interest

Canagliflozin

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

Western blot transfer system

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC

(Ser79), anti-total-ACC, and a loading control (e.g., anti-GAPDH or anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate
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Imaging system

Procedure:

Cell Treatment and Lysis: Treat cells with canagliflozin for various time points (e.g., 30

minutes, 1 hour, 4 hours). Lyse the cells and collect the protein extracts.

Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and

transfer to a membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Wash the membrane again and apply the chemiluminescent substrate.

Signal Detection: Capture the chemiluminescent signal using an imaging system.

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels

to the total protein levels.

Data Presentation:

Treatment Group
p-AMPKα (Thr172) / Total
AMPKα Ratio

p-ACC (Ser79) / Total ACC
Ratio

Vehicle Control

Canagliflozin (30 µM) - 30 min

Canagliflozin (30 µM) - 1 hr

Canagliflozin (30 µM) - 4 hr
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Caption: Canagliflozin's off-target signaling pathway.
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Caption: Workflow for investigating canagliflozin's off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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